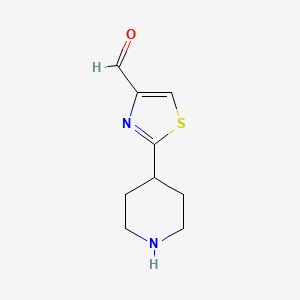
2-(Piperidin-4-yl)thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-4-yl)thiazole-4-carbaldehyde is a heterocyclic compound that features both a piperidine ring and a thiazole ring
Métodos De Preparación
The synthesis of 2-(Piperidin-4-yl)thiazole-4-carbaldehyde typically involves the reaction of piperidine derivatives with thiazole carbaldehyde. One common method includes the use of tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate as a starting material . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Análisis De Reacciones Químicas
2-(Piperidin-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Piperidin-4-yl)thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Researchers are exploring its potential as a building block for new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-4-yl)thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-accepting interactions, which can modulate biochemical pathways. The piperidine ring can enhance the compound’s binding affinity to specific receptors or enzymes, thereby influencing its biological activity .
Comparación Con Compuestos Similares
2-(Piperidin-4-yl)thiazole-4-carbaldehyde can be compared with other similar compounds such as:
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: This compound has a methoxy group on the thiazole ring, which can alter its chemical and biological properties.
2-Thiazolecarboxaldehyde: This simpler thiazole derivative lacks the piperidine ring, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its combined piperidine and thiazole rings, which provide a versatile scaffold for the development of new compounds with diverse biological activities.
Propiedades
Fórmula molecular |
C9H12N2OS |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
2-piperidin-4-yl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h5-7,10H,1-4H2 |
Clave InChI |
BCIGIGNMEKYFGR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC(=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



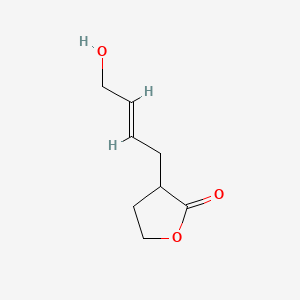
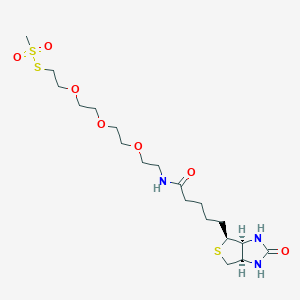
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)

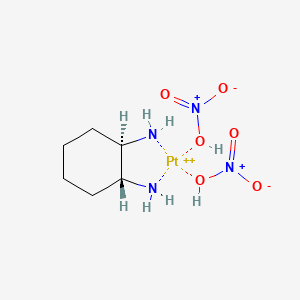
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
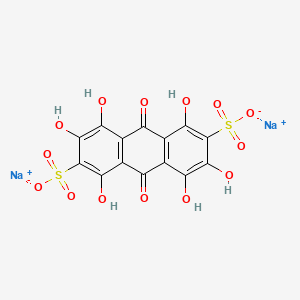
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

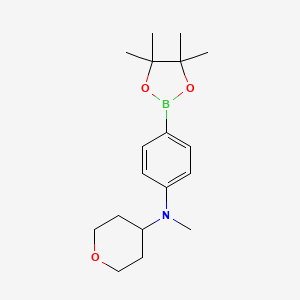
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)

